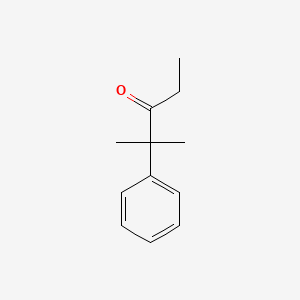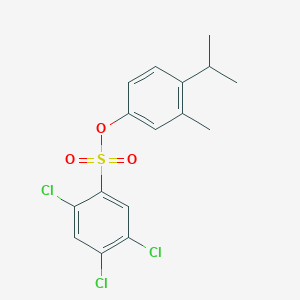![molecular formula C17H18N6O2 B2711828 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide CAS No. 2034610-61-0](/img/structure/B2711828.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide” is a compound with the CAS Number: 1523644-76-9 . It has a molecular weight of 204.23 . The compound is stored at room temperature and is in the form of a powder .
Synthesis Analysis
The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . An efficient synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines in excellent yields (> 90%) has been presented via a one-pot metal-free protocol .Molecular Structure Analysis
The InChI Code of the compound is 1S/C9H12N6/c10-7-3-4-14(5-7)9-2-1-8-12-11-6-15(8)13-9/h1-2,6-7H,3-5,10H2 . The structure of the compound was confirmed by X-ray crystallography .Chemical Reactions Analysis
The compound exhibits a reaction with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.23 . It is stored at room temperature and is in the form of a powder . The compound exhibits superior thermostability .Aplicaciones Científicas De Investigación
Anti-Breast Cancer Agent
This compound has been used in the synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents . It was found to inhibit dual PARP-1 and EGFR targets, which are important in cancer cell proliferation .
Cytotoxic Activities
The compound exhibited potent cytotoxic activities against MDA-MB-231 cells, a type of breast cancer cell . It induced apoptosis in these cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase .
Enzyme Inhibition
The compound showed promising dual enzyme inhibition of PARP-1 (IC 50 = 1.37 nM) compared to Olaparib (IC 50 = 1.49 nM), and EGFR (IC 50 = 64.65 nM) compared to Erlotinib (IC 50 = 80 nM) . These enzymes are crucial in various biological processes, including DNA repair and cell proliferation.
Anticancer Research
The compound is part of a class of molecules that have been found to be essential in many clinically approved synthetic and naturally derived drugs . Its presence in the composition of organic molecules has been found to be essential in anticancer research .
Drug Design and Discovery
The compound is part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which has profound importance in drug design, discovery, and development . It has been used in the synthesis of new biologically active entities for the rational design and development of new target-oriented drugs .
Treatment of Multifunctional Diseases
The compound is part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which has been used in the treatment of multifunctional diseases . It has diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mecanismo De Acción
Target of Action
The primary targets of 2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death. EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation and differentiation .
Mode of Action
2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide interacts with its targets, PARP-1 and EGFR, leading to their inhibition . This inhibition disrupts the normal functioning of these proteins, leading to a decrease in DNA repair and cell proliferation .
Biochemical Pathways
The inhibition of PARP-1 and EGFR by 2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide affects several biochemical pathways. It leads to an increase in DNA damage due to the reduction in DNA repair mechanisms. Additionally, it disrupts cell signaling pathways that regulate cell proliferation and differentiation .
Result of Action
The result of the action of 2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide is a decrease in cell proliferation and an increase in cell death. This is due to the disruption of DNA repair mechanisms and cell signaling pathways that regulate cell proliferation and differentiation .
Safety and Hazards
Direcciones Futuras
The compound has profound importance in drug design, discovery, and development . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Propiedades
IUPAC Name |
2-phenoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-17(11-25-14-4-2-1-3-5-14)19-13-8-9-22(10-13)16-7-6-15-20-18-12-23(15)21-16/h1-7,12-13H,8-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEURQDXOEXFYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)COC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711747.png)


![5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711751.png)
![6-(5-Chloro-2-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2711753.png)

![(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2711756.png)
![N-(1-cyano-1-methylethyl)-2-{4-[1-(2-fluorophenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2711758.png)


![N-(1-cyanocyclohexyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2711762.png)
![Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711763.png)

![3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2711767.png)